

# CAS number 16792-45-3 properties and handling

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl 6-nitro-1H-indole-2-carboxylate

Cat. No.: B099723

[Get Quote](#)

An In-depth Technical Guide to N-Desmethyl-cis-doxepin (CAS Number 16792-45-3)

## Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of N-Desmethyl-cis-doxepin, an active metabolite of the tricyclic antidepressant doxepin. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. This guide delves into the compound's properties, mechanism of action, metabolism, analytical methodologies, and safe handling protocols, underpinned by authoritative scientific references.

A Note on Chemical Identification: The CAS number 16792-45-3 has been associated in some databases with Ethyl 6-nitroindole-2-carboxylate.<sup>[1][2][3]</sup> However, it has also been linked to N-Desmethyl-cis-doxepin. This guide will focus on N-Desmethyl-cis-doxepin, also known as (Z)-Nordoxepin, in line with the specified topic. For clarity, alternative CAS numbers for related doxepin metabolites will be provided where relevant.

## Introduction to N-Desmethyl-cis-doxepin

N-Desmethyl-cis-doxepin, or (Z)-Nordoxepin, is the pharmacologically active primary metabolite of doxepin, a well-established tricyclic antidepressant (TCA).<sup>[4]</sup> Doxepin itself is a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, respectively.<sup>[4][5]</sup> The process of N-demethylation in the liver converts doxepin to nordoxepin (N-desmethyldoxepin), which exists as both (E) and (Z) isomers.<sup>[4]</sup> Understanding the properties and behavior of N-Desmethyl-cis-doxepin is crucial for comprehending the overall therapeutic effect and

pharmacokinetic profile of its parent drug, doxepin. This metabolite contributes significantly to the antidepressant and anxiolytic effects observed in patients undergoing doxepin therapy.[4][6]

## Physicochemical Properties

A clear understanding of the physicochemical properties of N-Desmethyl-cis-doxepin is fundamental for its application in research and development, from formulation to analytical method development.

Property	Value	Source(s)
Chemical Name	(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine	[4]
Synonyms	(Z)-Nordoxepin, cis-Nordoxepin, N-Desmethyl (Z)-Doxepin	[4]
CAS Number	16792-45-3 (Disputed); 58534-46-6 ((Z)-nordoxepin)	[4][7]
Molecular Formula	C18H19NO	[4]
Molecular Weight	265.35 g/mol	[4]
Appearance	Colorless solid	[4]
Solubility	Soluble in DMF, DMSO, and Ethanol. Limited solubility in PBS.	[8]

Note: Properties for the hydrochloride salt form may differ. The molecular formula for N-Desmethyl (Z)-Doxepin Hydrochloride is C18H20ClNO with a molecular weight of 301.81 g/mol .[9][10]

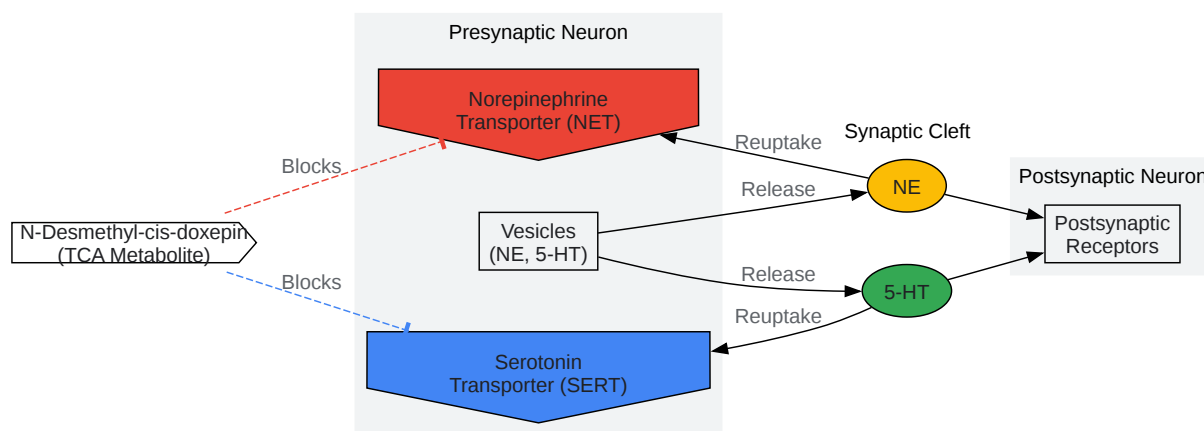
## Pharmacology and Mechanism of Action

The pharmacological activity of N-Desmethyl-cis-doxepin is integral to the therapeutic effects of doxepin.

Mechanism of Action: Like its parent compound, N-Desmethyl-cis-doxepin functions as a tricyclic antidepressant. Its primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake at neuronal synapses.[5][11][12] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. [11][12] Generally, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, are more potent inhibitors of norepinephrine reuptake and less potent inhibitors of serotonin reuptake compared to their parent compounds.[4] They also exhibit reduced antihistaminic, antiadrenergic, and anticholinergic activities.[4]

The multifaceted receptor activity of doxepin and its metabolites contributes to its therapeutic applications and side effect profile. These actions include:

- Antihistamine effects: Potent antagonism of histamine H1 and H2 receptors.[6][13][14]
- Anticholinergic effects: Blockade of muscarinic acetylcholine receptors, leading to side effects like dry mouth and constipation.[5][13]
- Antiadrenergic effects: Antagonism of  $\alpha$ 1-adrenergic receptors.[5]



[Click to download full resolution via product page](#)

Mechanism of Action of Tricyclic Antidepressants.

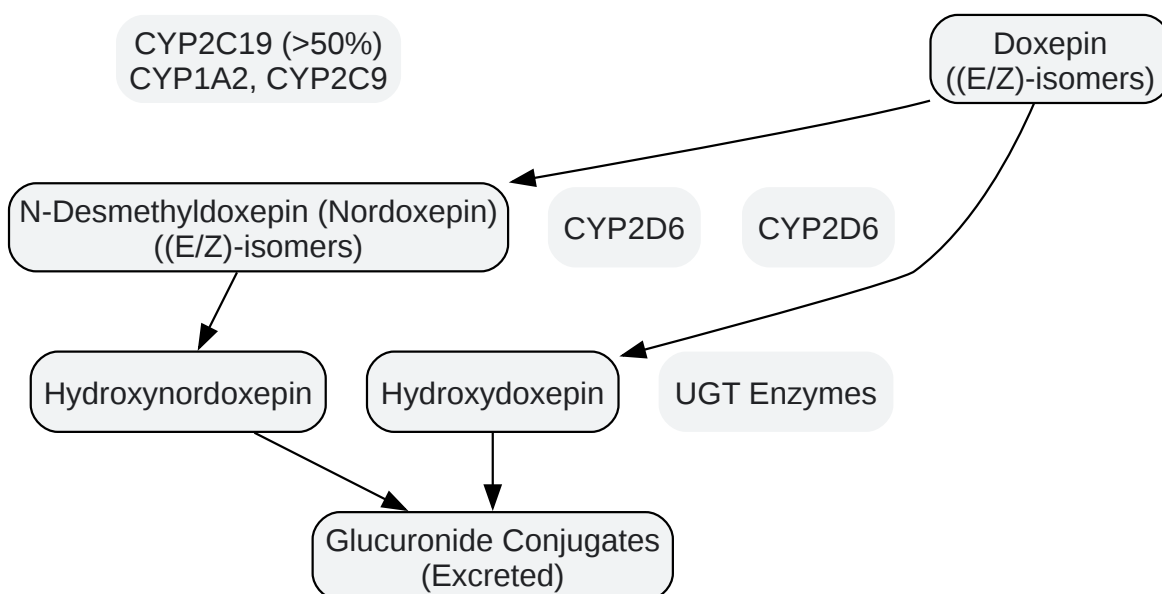
## Metabolism and Pharmacokinetics

Doxepin undergoes extensive hepatic metabolism, primarily through N-demethylation and oxidation.<sup>[5][15]</sup> The formation of N-desmethyldoxepin (nordoxepin) from doxepin is a key metabolic step.

Metabolic Pathway:

- N-demethylation: This process is mainly carried out by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.<sup>[4][5][6][16]</sup>
- Hydroxylation: Both doxepin and nordoxepin are further metabolized via hydroxylation, a reaction primarily mediated by CYP2D6.<sup>[4][6]</sup>
- Glucuronidation: The hydroxylated metabolites are then conjugated with glucuronic acid for excretion.<sup>[6]</sup>

Interestingly, while pharmaceutical doxepin contains about 15% of the (Z)-isomer, the plasma levels of (E)- and (Z)-nordoxepin are found in an approximately 1:1 ratio due to stereoselective metabolism.[4] The elimination half-life of nordoxepin is around 31 hours, which is considerably longer than that of the parent drug, doxepin (mean of 17 hours).[4][5]



[Click to download full resolution via product page](#)

Simplified Metabolic Pathway of Doxepin.

## Synthesis and Analytical Characterization

**Synthesis:** The synthesis of desmethyl doxepin hydrochloride can be achieved through a multi-step process starting from doxepin hydrochloride. A patented method describes the acylation of doxepin hydrochloride followed by a reduction step to yield desmethyl doxepin, which is then converted to its hydrochloride salt.[17]

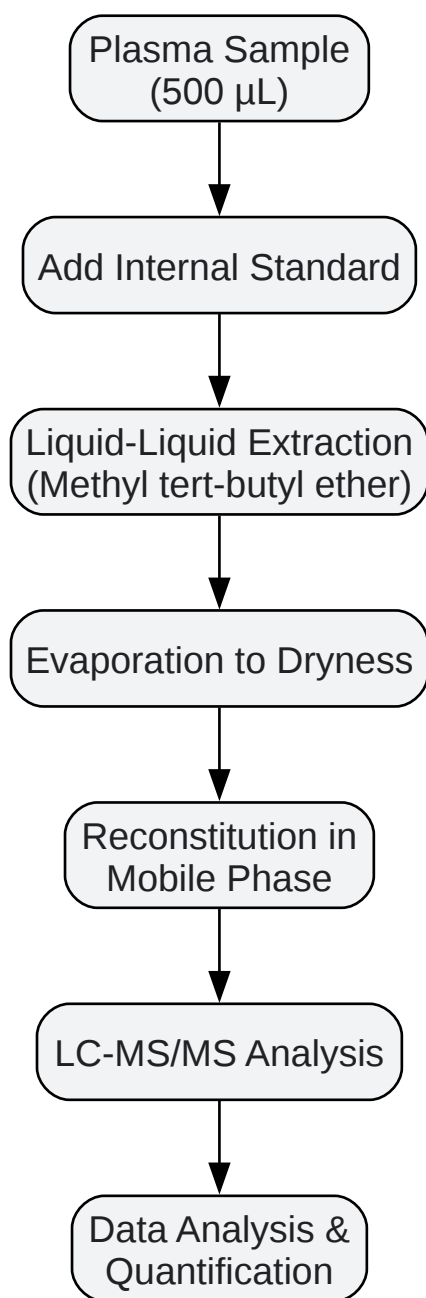
**Analytical Methods:** Accurate quantification of N-Desmethyl-cis-doxepin in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed for this purpose.

- High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, can be used for the simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma and urine.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high accuracy and precision for the quantification of doxepin and its metabolites in hair samples.[\[18\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for bioequivalence studies.[\[19\]](#)[\[20\]](#)

Protocol: LC-MS/MS for Quantification in Human Plasma The following is a representative protocol based on published methodologies.[\[19\]](#)[\[20\]](#)

- Sample Preparation (Liquid-Liquid Extraction):
  1. To 500  $\mu$ L of human plasma, add the internal standard (e.g., desipramine).
  2. Vortex the sample briefly.
  3. Add 3 mL of methyl tert-butyl ether.
  4. Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
  5. Transfer the supernatant (organic layer) to a clean tube.
  6. Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
  7. Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Chromatographic Conditions:
  - Column: Hypurity C8 (100 mm  $\times$  4.6 mm, 5  $\mu$ m) or equivalent.
  - Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate.
  - Flow Rate: 0.5 mL/min.

- Injection Volume: 10  $\mu$ L.
- Mass Spectrometric Detection:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example):
    - Nordoxepin:  $m/z$  266.0  $\rightarrow$  107.0
    - Doxepin:  $m/z$  280.1  $\rightarrow$  107.0
    - Desipramine (IS):  $m/z$  267.1  $\rightarrow$  72.1



[Click to download full resolution via product page](#)

Workflow for LC-MS/MS Analysis of Nordoxepin.

## Safe Handling, Storage, and Disposal

As a pharmacologically active compound, proper handling and storage of N-Desmethyl-cis-doxepin are imperative to ensure personnel safety and maintain compound integrity. The following guidelines are based on safety data for doxepin and related compounds.<sup>[21][22][23]</sup>



#### Personal Protective Equipment (PPE):

- Eye Protection: Wear safety goggles or glasses.[\[22\]](#)
- Hand Protection: Wear appropriate chemical-resistant gloves.[\[21\]](#)
- Respiratory Protection: For operations that may generate dust, use a self-contained breathing apparatus or a respirator with an appropriate filter.[\[21\]](#)
- Body Protection: Wear a lab coat or other protective clothing.[\[22\]](#)

#### Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[\[22\]](#)
- Avoid dust formation.
- Avoid contact with skin, eyes, and clothing.[\[22\]](#)
- Wash hands thoroughly after handling.[\[22\]](#)

#### Storage:

- Store in a tightly sealed container.
- Recommended storage temperature is -20°C for long-term stability.[\[9\]](#) For some suppliers, storage in a refrigerator (2-8°C) is also indicated.[\[7\]](#)[\[24\]](#)
- Protect from light.

#### First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
- Skin Contact: Wash off with soap and plenty of water.
- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[\[25\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[21\]](#)

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.
- Contact a licensed professional waste disposal service to dispose of this material.[\[25\]](#)

## Conclusion

N-Desmethyl-cis-doxepin is a pivotal active metabolite that plays a significant role in the therapeutic efficacy of doxepin. A thorough understanding of its distinct physicochemical properties, pharmacological profile, and metabolic fate is essential for professionals engaged in drug discovery, development, and clinical pharmacology. The analytical methods outlined provide a robust framework for its accurate quantification, while the safety protocols ensure its responsible handling in a laboratory setting. This guide serves as a foundational resource to support further research and application of this important compound.

## References

- Doxepin - Wikipedia. (n.d.).
- Doxepin Metabolism Pathway - PubChem. (n.d.).
- Stereoselective pharmacokinetics of doxepin isomers - PubMed. (n.d.).
- MSDS - N-Nitroso Desmethyl Cis-Doxepin - KM Pharma Solution Private Limited. (n.d.).
- Doxepin Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- N-Nitroso Desmethyl Cis-Doxepin | Chromato Scientific. (n.d.).
- Nordoxepin - Wikipedia. (n.d.).
- Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy. (n.d.).
- Doxepin | C19H21NO | CID 3158 - PubChem. (n.d.).
- Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - ResearchGate. (n.d.).
- CN112159385A - Synthesis method of demethylated doxepin hydrochloride - Google Patents. (n.d.).
- GHS 11 (Rev.11) SDS Word 下载CAS: 16792-45-3 Name: - XiXisys. (n.d.).
- N-Nitroso Desmethyl Cis-Doxepin - Pharmace Research Laboratory. (n.d.).
- What is the mechanism of action (MOA) of Doxepin? - Dr.Oracle. (n.d.).
- SAFETY DATA SHEET. (2024-03-13).
- Desmethyldoxepin hydrochloride, (E)- | C18H20ClNO | CID 6506545 - PubChem. (n.d.).
- 16732-57-3化工百科— 960化工网. (n.d.).

- Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed Central. (n.d.).
- N-Nitroso N-Desmethyl Doxepin Impurity - SynZeal. (n.d.).
- Product Name : N-Nitroso Desmethyl Cis-Doxepin - Pharmaffiliates. (n.d.).
- Doxepin - StatPearls - NCBI Bookshelf. (2024-02-14).
- What is the mechanism of action (MOA) of Doxepin? - Dr.Oracle. (n.d.).
- Doxepin, ドキセピン - New Drug Approvals. (2018-06-05).
- Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview - IJPPR. (2020-08-30).
- N-Desmethyldoxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient) - Quasar. (n.d.).
- What is the mechanism of Doxepin hydrochloride? - Patsnap Synapse. (2024-07-17).
- N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards - Cerilliant. (n.d.).
- doxepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Silenor (doxepin) dosing, indications, interactions, adverse effects, and more. (n.d.).
- 3-Nitrophenylhydrazine hydrochloride | CAS#:51516-96-2 | Chemsrsrc. (2025-08-29).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 16732-57-3化工百科 – 960化工网 [m.chem960.com]
- 3. 3-Nitrophenylhydrazine hydrochloride | CAS#:51516-96-2 | Chemsrsrc [chemsrc.com]
- 4. Nordoxepin - Wikipedia [en.wikipedia.org]
- 5. Doxepin - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. caymanchem.com [caymanchem.com]
- 9. usbio.net [usbio.net]
- 10. Desmethyldoxepin hydrochloride, (E)- | C<sub>18</sub>H<sub>20</sub>ClNO | CID 6506545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Doxepin | C<sub>19</sub>H<sub>21</sub>NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Doxepin Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CN112159385A - Synthesis method of demethylated doxepin hydrochloride - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kmpharma.in [kmpharma.in]
- 22. N-Nitroso Desmethyl Cis-Doxepin | CAS No: NA [aquigenbio.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. clearsynth.com [clearsynth.com]
- 25. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [CAS number 16792-45-3 properties and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099723#cas-number-16792-45-3-properties-and-handling]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)